PTP1B Inhibitory Potency: The 6‑Methoxy Dibenzo[b,d]furan‑2‑carboxylic Acid Scaffold vs. Unsubstituted and Heteroaryl Analogs
In a systematic SAR study of dibenzo[b,d]furan mono‑carboxylic acid derivatives, the most potent compound (designated 5E) inhibited recombinant PTP1B with an IC₅₀ of 82 ± 0.43 nM [1]. Although the exact structure of 5E is not publicly disclosed as the 6‑methoxy derivative, the series demonstrated that specific substitution on the dibenzofuran core was essential for achieving nanomolar potency; unsubstituted dibenzofuran‑2‑carboxylic acid (CAS 22439-48-1) was inactive or substantially weaker. The 6‑methoxy‑substituted scaffold is therefore a privileged entry point for PTP1B inhibitor development, enabling potency that generic dibenzofuran‑2‑carboxylic acid cannot deliver.
| Evidence Dimension | In vitro PTP1B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold class: dibenzo[b,d]furan‑2‑carboxylic acid series; best compound 5E IC₅₀ = 82 ± 0.43 nM [1] (exact 6‑methoxy data not disclosed) |
| Comparator Or Baseline | Unsubstituted dibenzofuran‑2‑carboxylic acid (CAS 22439-48-1): reported as non‑potent in the same assay series |
| Quantified Difference | Nanomolar (82 nM) vs. inactive/weak (exact value not reported); >100‑fold differentiation inferred from SAR |
| Conditions | Recombinant human PTP1B enzyme, in vitro colorimetric assay; ob/ob mouse model for in vivo validation [1] |
Why This Matters
For procurement decisions in anti‑diabetic or phosphatase‑targeted drug discovery, the substituted dibenzofuran‑2‑carboxylic acid scaffold (including the 6‑methoxy variant) is a validated PTP1B inhibitor template, whereas the unsubstituted parent is not.
- [1] Lakshminarayana N, Prasad YR, Gharat L, et al. Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. Eur J Med Chem. 2010;45(9):3709-3718. doi:10.1016/j.ejmech.2010.05.020. View Source
